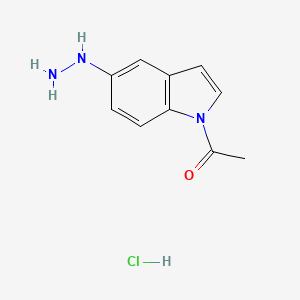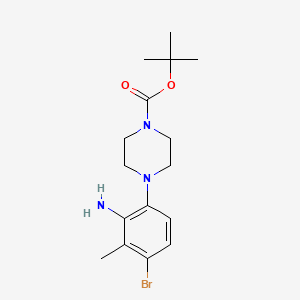
4-Octyl-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It features a trifluoromethyl group attached to the benzene ring, which significantly influences its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyl-3-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group and the octyl chain to the aniline core. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethylating agent is used to introduce the trifluoromethyl group onto the aromatic ring. The octyl chain can be introduced via Friedel-Crafts alkylation or other alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration of aniline followed by reduction to form the corresponding amine. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions. The octyl chain is then attached using alkylation reactions, often catalyzed by Lewis acids.
Análisis De Reacciones Químicas
Types of Reactions
4-Octyl-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group directs the incoming electrophile to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Octyl-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Octyl-3-(trifluoromethyl)aniline involves its interaction with molecular targets through its trifluoromethyl and octyl groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The octyl chain further contributes to its hydrophobic interactions, potentially affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the octyl chain, making it less hydrophobic.
4-Methyl-3-(trifluoromethyl)aniline: Contains a methyl group instead of an octyl chain, affecting its chemical properties and reactivity.
Uniqueness
4-Octyl-3-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl group and the octyl chain, which together enhance its lipophilicity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H22F3N |
|---|---|
Peso molecular |
273.34 g/mol |
Nombre IUPAC |
4-octyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H22F3N/c1-2-3-4-5-6-7-8-12-9-10-13(19)11-14(12)15(16,17)18/h9-11H,2-8,19H2,1H3 |
Clave InChI |
HLGPPHZPFKMZAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=C(C=C(C=C1)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)
![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)
![[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)



![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)





